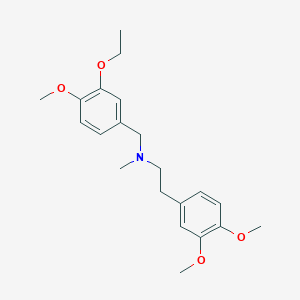
N-(2-furylmethyl)-1-(3-phenylpropyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-1-(3-phenylpropyl)-3-piperidinamine, commonly known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. FMP is a piperidine-based compound that has been extensively studied for its potential therapeutic effects.
Mechanism of Action
FMP exerts its therapeutic effects by selectively inhibiting the reuptake of dopamine in the brain. This increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. Dopamine is a neurotransmitter that plays a crucial role in reward processing, motivation, and mood regulation. By increasing dopamine signaling, FMP can improve mood and reduce anxiety-like behavior.
Biochemical and Physiological Effects
FMP has been shown to have a range of biochemical and physiological effects. In animal models, FMP has been shown to increase dopamine levels in the brain, reduce anxiety-like behavior, and reduce drug-seeking behavior. FMP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal growth and survival. Additionally, FMP has been shown to increase the expression of c-Fos, which is a marker of neuronal activity.
Advantages and Limitations for Lab Experiments
FMP has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying dopamine signaling in the brain. FMP is also relatively easy to synthesize, allowing for the production of high-quality FMP for scientific research. However, FMP also has some limitations. It has a relatively short half-life, which can make dosing challenging. Additionally, FMP can be difficult to administer in animal models, as it is a relatively large molecule.
Future Directions
There are several future directions for FMP research. One potential direction is to study the long-term effects of FMP on dopamine signaling and behavior. Another potential direction is to investigate the potential use of FMP in the treatment of addiction. Additionally, FMP could be further optimized to improve its pharmacokinetic properties, such as its half-life and bioavailability. Overall, FMP is a promising compound with significant potential for scientific research and therapeutic applications.
Synthesis Methods
The synthesis of FMP involves the reaction of 2-(furan-2-ylmethyl) piperidine with 3-phenylpropanal in the presence of a reducing agent. The reaction yields FMP as a white crystalline powder, which can be further purified using chromatographic techniques. The synthesis method of FMP has been extensively studied and optimized, allowing for the production of high-quality FMP for scientific research.
Scientific Research Applications
FMP has been studied for its potential therapeutic effects in various diseases, including depression, anxiety, and addiction. FMP has been shown to act as a selective dopamine reuptake inhibitor, which can increase dopamine levels in the brain. This mechanism of action is similar to that of traditional antidepressants, making FMP a potential candidate for the treatment of depression. Additionally, FMP has been shown to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic drug. FMP has also been studied for its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(3-phenylpropyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-2-7-17(8-3-1)9-4-12-21-13-5-10-18(16-21)20-15-19-11-6-14-22-19/h1-3,6-8,11,14,18,20H,4-5,9-10,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWBPGXNMWBIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-3-(3-chlorobenzyl)-3-piperidinecarboxylate](/img/structure/B6127654.png)
![1-isopropyl-4-(2-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127667.png)
![N-(3,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6127674.png)
![2-[(4-ethoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6127695.png)
![4-(3-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127696.png)

![2-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B6127713.png)
![[1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6127726.png)
![2-(2-oxo-2-{3-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B6127736.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6127740.png)
![(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6127748.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6127754.png)